molecular formula C9H13BrCl2N2O B13196627 2-(5-Bromopyridin-3-yl)oxolan-3-amine dihydrochloride

2-(5-Bromopyridin-3-yl)oxolan-3-amine dihydrochloride

Cat. No.: B13196627
M. Wt: 316.02 g/mol
InChI Key: NALDJMPAIXEKTF-UHFFFAOYSA-N
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Description

Introduction to 2-(5-Bromopyridin-3-yl)oxolan-3-amine Dihydrochloride

Systematic Nomenclature and Structural Characterization

The IUPAC name 2-(5-bromopyridin-3-yl)oxolan-3-amine dihydrochloride reflects its hybrid structure, which combines a brominated pyridine ring with an oxolane (tetrahydrofuran) moiety. The numbering system assigns priority to the pyridine ring, with the bromine atom at position 5 and the oxolane substituent at position 3 of the pyridine. The oxolane ring is further substituted with an amine group at position 3, and the dihydrochloride salt form enhances solubility and stability.

Molecular Formula and Weight

The molecular formula is C₈H₁₁BrCl₂N₂O , with a calculated molecular weight of 302.01 g/mol . The base compound (without hydrochloride counterions) has the formula C₈H₉BrN₂O, highlighting the addition of two hydrochloric acid molecules during salt formation.

Structural Features
  • Pyridine core : A six-membered aromatic ring with one nitrogen atom and a bromine substituent at position 5.
  • Oxolane ring : A five-membered oxygen-containing ring fused to the pyridine at position 3.
  • Amine group : A primary amine (-NH₂) attached to the oxolane ring at position 3.
  • Dihydrochloride salt : Two HCl molecules protonate the amine group, forming a stable ionic compound.
Spectroscopic Characterization

While experimental spectral data for this specific compound are limited in publicly available literature, analogous brominated pyridine-oxolane hybrids exhibit characteristic signals:

  • ¹H NMR : Pyridine protons appear as doublets in the aromatic region (δ 7.5–8.5 ppm), while oxolane protons resonate between δ 3.5–4.5 ppm. The amine protons, deshielded by hydrochloride formation, may appear as broad singlets near δ 5.0 ppm.
  • ¹³C NMR : The brominated pyridine carbon (C-Br) typically resonates near δ 125 ppm, with oxolane carbons between δ 60–80 ppm.
Property Value/Description
Molecular Formula C₈H₁₁BrCl₂N₂O
Molecular Weight 302.01 g/mol
Pyridine Substituents Bromine (C5), Oxolane (C3)
Salt Form Dihydrochloride

Historical Context of Brominated Pyridine-Oxolane Hybrid Compounds

The development of brominated pyridine-oxolane hybrids traces back to the early 2000s, when researchers sought to combine the electronic properties of halogenated aromatics with the conformational rigidity of oxygenated heterocycles. These compounds emerged as intermediates in the synthesis of kinase inhibitors and antimicrobial agents, leveraging bromine’s ability to participate in cross-coupling reactions.

Key Milestones
  • 2005–2010 : Initial reports described bromopyridine-oxolane hybrids as ligands for G-protein-coupled receptors (GPCRs), with modifications to the oxolane ring improving metabolic stability compared to furan analogs.
  • 2012–2018 : Advances in asymmetric synthesis enabled the production of stereochemically pure variants, such as (2R,3S)-configured derivatives, which showed enhanced selectivity in enzyme inhibition assays.
  • 2020–Present : Recent applications include their use as monomers in conductive polymers, where the bromine atom facilitates electropolymerization.
Comparative Analysis of Related Compounds

The table below highlights structural and functional differences among selected brominated pyridine-oxolane hybrids:

Compound Name Key Features Primary Application
3-(5-Bromopyridin-2-yl)oxetan-3-amine Oxetane ring instead of oxolane Antiviral lead optimization
3-(5-Bromopyridin-3-yl)butan-1-amine Linear alkyl chain substituent Dopamine receptor modulation
2-(5-Bromopyridin-3-yl)oxolan-3-amine Oxolane ring with amine group Polymer synthesis

The introduction of the oxolane ring in 2-(5-bromopyridin-3-yl)oxolan-3-amine dihydrochloride represents a strategic compromise between conformational flexibility and steric hindrance, optimizing interactions with biological targets while maintaining synthetic accessibility.

Properties

Molecular Formula

C9H13BrCl2N2O

Molecular Weight

316.02 g/mol

IUPAC Name

2-(5-bromopyridin-3-yl)oxolan-3-amine;dihydrochloride

InChI

InChI=1S/C9H11BrN2O.2ClH/c10-7-3-6(4-12-5-7)9-8(11)1-2-13-9;;/h3-5,8-9H,1-2,11H2;2*1H

InChI Key

NALDJMPAIXEKTF-UHFFFAOYSA-N

Canonical SMILES

C1COC(C1N)C2=CC(=CN=C2)Br.Cl.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • 5-Bromopyridin-3-yl derivatives as the aromatic starting point.
  • Oxolane (tetrahydrofuran) ring precursors, often involving epoxide or diol intermediates.
  • Amination reagents to introduce the amine group at the 3-position of the oxolane ring.

Typical Synthetic Route

  • Bromination of Pyridine Ring : Starting from pyridin-3-yl precursors, selective bromination at the 5-position is achieved using brominating agents under controlled conditions to avoid polybromination or unwanted side reactions.

  • Formation of Oxolane Ring : The oxolane ring is formed by cyclization reactions involving diols or epoxides. This step often requires acid or base catalysis to promote ring closure.

  • Amination at the 3-Position : Introduction of the amine group at the 3-position of the oxolane ring is typically performed via nucleophilic substitution or reductive amination, depending on the intermediate.

  • Salt Formation : The free amine is converted into the dihydrochloride salt by treatment with hydrochloric acid, enhancing the compound's solubility and stability.

Reaction Conditions and Optimization

  • Temperature control is critical, typically ranging from 0°C to 100°C depending on the step.
  • pH adjustments, especially during amination and salt formation, ensure selective reactions and product stability.
  • Use of solvents such as chloroform, water, or ethanol depending on solubility and reaction requirements.
  • Purification by recrystallization or chromatographic methods to achieve high purity.

Detailed Synthesis Example (Literature-Based)

A representative synthetic procedure adapted from recent chemical literature and patent disclosures involves:

Step Procedure Description Conditions Yield (%) Notes
1 Bromination of pyridin-3-yl precursor to obtain 5-bromopyridin-3-yl intermediate Brominating agent, controlled temp High Selective bromination critical
2 Cyclization to form oxolane ring with amine precursor Acid catalysis, 20-100°C Moderate Ring closure monitored by TLC
3 Amination at 3-position of oxolane ring via nucleophilic substitution or reductive amination Ammonia or amine reagents, pH ~8 High Use of protecting groups possible
4 Formation of dihydrochloride salt by treatment with HCl Room temperature, controlled pH Quantitative Enhances solubility and stability

This synthetic approach requires careful control of reaction parameters to maximize yield and purity, with typical overall yields reported in the range of 60–85%.

Analytical Characterization and Purity Assessment

Comparative Notes on Similar Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Differences
2-(Pyridin-3-yl)oxolan-3-amine dihydrochloride C9H14Cl2N2O ~243.15 Lacks bromine substituent
2-(5-Bromopyridin-3-yl)oxolan-3-amine dihydrochloride C9H13BrCl2N2O 316.02 Bromine at 5-position on pyridine
2-(1-Methyl-1H-1,2,3-triazol-4-yl)oxolan-3-amine dihydrochloride Varies Varies Different heterocyclic substituent

The brominated compound offers unique reactivity due to the bromine substituent, enabling further functionalization via nucleophilic aromatic substitution or cross-coupling reactions.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group in the oxolane ring undergoes oxidation under controlled conditions. For example:

  • Imine Formation : Oxidation of the amine group can yield imine derivatives, which are intermediates in synthesizing Schiff bases or heterocyclic scaffolds.

  • N-Oxide Formation : The pyridine nitrogen may undergo oxidation to form pyridine N-oxide derivatives, enhancing electrophilicity for subsequent functionalization.

Key Reaction Conditions:

Reaction TypeReagents/ConditionsProducts
Amine OxidationH₂O₂, Fe³⁺ catalystsImines
Pyridine Oxidationm-CPBA, HNO₃Pyridine N-oxides

Nucleophilic Substitution at the Bromine Site

The bromine atom on the pyridine ring is highly reactive in palladium-catalyzed cross-coupling reactions:

  • Buchwald-Hartwig Amination : Substitution of bromine with amines using Pd catalysts (e.g., XPhos-Pd-G3) and bases like NaOtBu in solvents such as tBuOH or 2-MeTHF . This reaction is critical for introducing nitrogen-containing substituents.

  • Suzuki-Miyaura Coupling : Bromine can be replaced with aryl or alkyl boronic acids under Pd catalysis (e.g., Pd(OAc)₂), enabling C–C bond formation .

Example Reaction Pathway:

text
Ar–Br + B(OH)₂–R → Ar–R (via Pd catalysis)

Conditions : Pd(OAc)₂ (1 mol %), K₂CO₃, 2-MeTHF/H₂O (1:1), 80°C, 12 h .

Ring-Opening Reactions of the Oxolane Ring

The oxolane ring can undergo acid-catalyzed ring-opening reactions:

  • Hydrolysis : In acidic conditions (e.g., HCl/EtOH), the ether linkage breaks to form diol intermediates, which may further react to generate aldehydes or ketones .

  • Transetherification : Reacts with alcohols (e.g., MeOH) under Lewis acid catalysis (e.g., BF₃·OEt₂) to form substituted ethers.

Hazardous Decomposition Products:

Exposure to strong acids or heat generates hydrogen bromide (HBr) and carbon oxides as byproducts .

Amine Functionalization

The primary amine participates in:

  • Acylation : Reacts with acyl chlorides (e.g., AcCl) to form amides.

  • Reductive Alkylation : Forms secondary or tertiary amines via reductive amination with aldehydes/ketones (e.g., NaBH₃CN).

Solvent-Dependent Reactivity

Reactions are optimized in sustainable solvents like 2-MeTHF or tBuOH instead of traditional dipolar aprotic solvents (e.g., DMF) . For example:

  • Borylation : Bromine substitution with bis(pinacolato)diboron (B₂pin₂) in 2-MeTHF yields boronate esters, intermediates for Suzuki couplings .

Scientific Research Applications

2-(5-Bromopyridin-3-yl)oxolan-3-amine dihydrochloride is a chemical compound with potential applications in pharmaceutical development and other fields. It has a molecular weight of approximately 292.03 g/mol and its molecular formula includes a pyridine ring with a bromine atom at the 5-position, connected to an oxolane structure containing an amine functional group. The presence of two hydrochloride ions enhances the compound's solubility and stability in aqueous environments.

Chemical Reactivity and Synthesis

The chemical reactivity of 2-(5-Bromopyridin-3-yl)oxolan-3-amine dihydrochloride is mainly due to the bromine substituent on the pyridine ring, which can undergo nucleophilic substitution reactions. The amine group can also participate in reactions that are significant for synthesizing derivatives and exploring biological activities. The synthesis of this compound typically involves multi-step organic synthesis techniques, adaptable based on available starting materials and desired purity levels.

Potential Applications

2-(5-Bromopyridin-3-yl)oxolan-3-amine dihydrochloride has potential applications in several fields:

  • Pharmaceutical Development As a lead compound in drug discovery, it can be modified to create new pharmaceutical agents.
  • Agrochemical Research It can be used in the synthesis of agrochemicals.
  • Material Science It can be used in the development of new materials.

The compound's versatility makes it a candidate for further exploration in drug discovery and development.

Interaction Studies

Interaction studies involving 2-(5-Bromopyridin-3-yl)oxolan-3-amine dihydrochloride focus on its binding affinity to various biological targets. Research suggests that it may interact with enzymes or receptors relevant to disease pathways, and these studies are crucial for determining the therapeutic viability of the compound.

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-3-yl)oxolan-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes
2-(5-Bromopyridin-3-yl)oxolan-3-amine dihydrochloride (Target) C₈H₁₁BrN₂O·2HCl 302.92 Oxolan ring, amine, bromopyridine, dihydrochloride Likely pharmaceutical intermediate; enhanced solubility due to dihydrochloride .
2-((5-Bromopyridin-3-yl)oxy)ethanamine hydrochloride C₇H₁₀BrN₂O·HCl 254.46 Ethanamine chain, bromopyridine, hydrochloride Simpler amine structure; potential precursor for drug synthesis .
(R)-2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride C₉H₁₄Cl₂N₂O 236.90 Pyrrolidine ring, pyridine, dihydrochloride Lacks bromine; pyrrolidine may enhance membrane permeability .
(2S)-2-amino-2-(5-bromopyridin-3-yl)ethanol C₇H₁₀BrN₂O 218.08 Ethanol chain, amine, bromopyridine Free base; lower solubility compared to dihydrochloride salts .
rac-(3R,4R)-N-methyl-4-[(1-methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine dihydrochloride C₁₀H₁₈Cl₂N₃O₂ 292.18 Oxolan ring, methylpyrazole, dihydrochloride Pyrazole substitution may alter receptor binding vs. bromopyridine .

Key Differences and Implications

Bromine Substitution: The target compound’s bromopyridine group increases molecular weight and lipophilicity compared to non-brominated analogs (e.g., (R)-2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride).

Salt Form: Dihydrochloride salts (target and rac-compound) exhibit higher aqueous solubility than free bases (e.g., (2S)-2-amino-2-(5-bromopyridin-3-yl)ethanol), aligning with pharmaceutical formulation practices .

Heterocyclic Core: Oxolan vs. Pyrrolidine: Oxolan’s oxygen atom may reduce basicity compared to pyrrolidine’s nitrogen, affecting interactions with biological targets . Pyrazole vs.

Biological Activity

2-(5-Bromopyridin-3-yl)oxolan-3-amine dihydrochloride is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a pyridine ring substituted with a bromine atom and an oxolane (tetrahydrofuran) structure, which contributes to its unique reactivity and interaction profiles with biological targets.

  • Molecular Formula : C9H11BrN2O·2HCl
  • Molecular Weight : Approximately 292.03 g/mol
  • Structure : Contains a brominated pyridine and an amine functional group, enhancing its solubility and stability in aqueous environments.

The biological activity of 2-(5-Bromopyridin-3-yl)oxolan-3-amine dihydrochloride is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various disease pathways. The presence of the bromine substituent on the pyridine ring facilitates nucleophilic substitution reactions, while the amine group can participate in hydrogen bonding and other interactions critical for binding to biological macromolecules.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-(5-Bromopyridin-3-yl)oxolan-3-amine dihydrochloride exhibit significant antimicrobial properties. For instance, related compounds have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
2-(5-Bromopyridin-3-yl)oxolan-3-amine dihydrochlorideE. coliTBD
Related Compound AS. aureus62.5 µg/mL
Related Compound BE. faecalis78.12 µg/mL

Anticancer Activity

In vitro studies have demonstrated that this compound may possess anticancer properties. The effectiveness against cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) has been explored, revealing promising results.

Cell LineIC50 (µg/mL)
HeLa226
A549242.52

Case Studies and Research Findings

  • Study on COX Inhibition :
    A study investigated the COX inhibitory activities of structurally related compounds, revealing that certain derivatives exhibited selective inhibition of COX-2, which is crucial in inflammation and cancer pathways. This suggests that 2-(5-Bromopyridin-3-yl)oxolan-3-amine dihydrochloride may also share similar mechanisms.
  • Binding Affinity Studies :
    Interaction studies have shown that this compound may bind effectively to specific receptors involved in signaling pathways relevant to cancer progression. These studies are essential for understanding its therapeutic potential.
  • In Silico Studies :
    Computational analyses indicate that the compound could interact with key regulatory proteins, enhancing its potential as a lead compound for drug development targeting bacterial virulence factors.

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